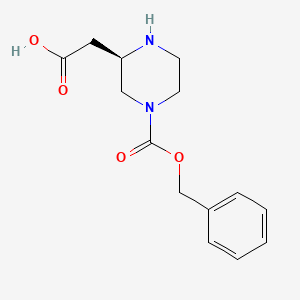![molecular formula C16H16N4O2 B11782242 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11782242.png)
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by copper (CuAAC) or ruthenium, leading to the formation of 1,2,3-triazoles . The reaction conditions usually involve mild temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide and ligands like triphenylphosphine can further optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyloxy group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and engage in dipole interactions with biological receptors, enhancing its binding affinity and specificity . The triazole ring’s stability to hydrolysis and enzymatic degradation further contributes to its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,2,3-triazole derivatives such as:
- 1,2,3-Triazolyl-phenylthiazole
- 3-(2-hydroxyphenyl)-3H-imidazo[2,1-c][1,2,4]triazol-6(5H)-one
- 3-N-arly(alkyl) amino acid connected triazoles .
Uniqueness
What sets 2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H16N4O2 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
6-methoxy-2-(3-prop-2-enoxyphenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C16H16N4O2/c1-3-7-22-12-6-4-5-11(8-12)20-18-14-9-13(17)16(21-2)10-15(14)19-20/h3-6,8-10H,1,7,17H2,2H3 |
InChI-Schlüssel |
UEBRRALZWAURDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NN(N=C2C=C1N)C3=CC(=CC=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)



![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)






![tert-Butyl 2-(aminomethyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11782237.png)
![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)
